![molecular formula C10H11N5OS B1476171 1-(3-Azidoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one CAS No. 2097982-18-6](/img/structure/B1476171.png)
1-(3-Azidoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one, also known as AZT-PYT, is a novel organic compound that has been studied for its potential applications in the field of medicinal chemistry. AZT-PYT is a derivative of azetidine, a cyclic three-carbon compound, and pyridine, a heterocyclic aromatic compound. This compound has been found to possess a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory activities. AZT-PYT has also been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO).
Scientific Research Applications
Pharmaceuticals
Organic azides serve as functional groups in pharmaceuticals, contributing to the synthesis of various medicinal compounds. They are particularly useful in constructing complex molecules due to their reactivity and versatility .
Natural Product Synthesis
Azides are employed in the synthesis of natural products, allowing chemists to recreate complex structures found in nature for research and drug development .
Photaffinity Labelling
In biological research, azides are used for photaffinity labelling, a technique that helps identify and characterize molecular interactions within cells .
High-Energy Materials
Due to their high nitrogen content, azides find use in the field of high-energy materials, contributing to the development of propellants and explosives .
Heterocyclic Compound Synthesis
Azides are key intermediates in synthesizing heterocyclic compounds such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines, which have various industrial and pharmaceutical applications .
‘Click’ Chemistry
The ‘click’ reaction involving azides is a popular method for creating triazoles, which are essential in developing pharmaceuticals and materials chemistry .
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c11-14-13-8-5-15(6-8)10(16)7-17-9-1-3-12-4-2-9/h1-4,8H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMFYVCWACXXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=CC=NC=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-(pyridin-4-ylthio)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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